molecular formula C10H8ClNO B14858712 6-Chloro-7-methyl-1H-indole-3-carbaldehyde

6-Chloro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B14858712
M. Wt: 193.63 g/mol
InChI Key: MBNVHKQBEBKLNZ-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products, including alkaloids and plant hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or platinum, to facilitate the formation of the indole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxaldehyde, 6-chloro-7-methyl- stands out due to its unique substitution pattern, which can enhance its biological activity and selectivity for specific targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-7-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8ClNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3

InChI Key

MBNVHKQBEBKLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C=O)Cl

Origin of Product

United States

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